![molecular formula C9H7ClF2O2 B1405322 4-Ethoxy-2,6-difluorobenzoyl chloride CAS No. 1373920-79-6](/img/structure/B1405322.png)
4-Ethoxy-2,6-difluorobenzoyl chloride
Overview
Description
4-Ethoxy-2,6-difluorobenzoyl chloride, also known as EFBCl or EFDC, is an important intermediate for the synthesis of organic compounds with various applications in different fields. It has a molecular weight of 220.6 .
Molecular Structure Analysis
The IUPAC name for 4-Ethoxy-2,6-difluorobenzoyl chloride is the same, and its InChI code is 1S/C9H7ClF2O2/c1-2-14-5-3-6 (11)8 (9 (10)13)7 (12)4-5/h3-4H,2H2,1H3
. The InChI Key is DFCDPQTYYGJYOD-UHFFFAOYSA-N
.
Physical And Chemical Properties Analysis
4-Ethoxy-2,6-difluorobenzoyl chloride is a solid at ambient temperature .
Scientific Research Applications
Life Sciences Research
In life sciences, it can be employed in the synthesis of probes and reagents that are used in various biochemical and molecular biology assays.
Each of these applications leverages the unique chemical properties of 4-Ethoxy-2,6-difluorobenzoyl chloride , such as its reactivity and the ability to introduce fluorine atoms into other molecules, which can significantly alter their physical and chemical properties .
Safety and Hazards
4-Ethoxy-2,6-difluorobenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to not breathe its dust/fume/gas/mist/vapors/spray, and to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .
properties
IUPAC Name |
4-ethoxy-2,6-difluorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c1-2-14-5-3-6(11)8(9(10)13)7(12)4-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCDPQTYYGJYOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)F)C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-2,6-difluorobenzoyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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